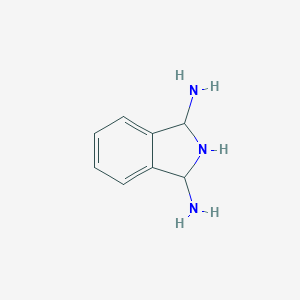

1,3-Diamino isoindoline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1,3-Diamino isoindoline is a heterocyclic organic compound characterized by an isoindoline core with amino groups at the 1 and 3 positions. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of amino groups enhances its reactivity, making it a valuable intermediate in the synthesis of more complex molecules.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

1,3-Diamino isoindoline can be synthesized through several methods. One common approach involves the reduction of isoindoline-1,3-dione derivatives. This reduction can be achieved using hydrazine hydrate in the presence of a catalyst such as palladium on carbon. The reaction typically occurs under reflux conditions in a suitable solvent like ethanol, yielding this compound with good efficiency.

Another method involves the direct amination of isoindoline using ammonia or primary amines under high-pressure conditions. This method requires a catalyst, such as a transition metal complex, to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of high-pressure reactors and advanced catalytic systems can optimize the yield and purity of the compound. Additionally, solvent recycling and waste minimization strategies are employed to ensure environmentally friendly production.

Analyse Des Réactions Chimiques

Types of Reactions

1,3-Diamino isoindoline undergoes various chemical reactions, including:

Oxidation: The amino groups can be oxidized to form nitro derivatives using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: The compound can be further reduced to form more saturated derivatives, such as 1,3-diamino tetrahydroisoindoline, using reducing agents like lithium aluminum hydride.

Substitution: The amino groups can participate in nucleophilic substitution reactions, allowing for the introduction of various functional groups. Common reagents for these reactions include alkyl halides and acyl chlorides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

Reduction: Lithium aluminum hydride in anhydrous ether or hydrazine hydrate with a palladium catalyst.

Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products Formed

Oxidation: Nitro derivatives of isoindoline.

Reduction: Saturated derivatives like 1,3-diamino tetrahydroisoindoline.

Substitution: Various substituted isoindoline derivatives depending on the reagents used.

Applications De Recherche Scientifique

Medicinal Chemistry

1,3-Diamino isoindoline and its derivatives have been extensively studied for their potential therapeutic applications:

- Antimicrobial Properties : Research indicates that derivatives of this compound exhibit significant antimicrobial activity, including efficacy against Mycobacterium tuberculosis. Structure-activity relationship (SAR) studies suggest that modifications at the amino positions can enhance their biological efficacy.

- Anticancer Activity : Several derivatives have demonstrated cytotoxic effects against various cancer cell lines. For instance, in vivo studies have shown that certain isoindoline derivatives possess analgesic properties that exceed those of standard reference drugs, indicating their potential as anticancer agents .

- Cholinesterase Inhibition : Isoindoline-1,3-dione derivatives have been evaluated for their ability to inhibit acetylcholinesterase (AChE), making them candidates for treating neurodegenerative diseases such as Alzheimer's disease. These compounds interact with enzymes involved in neurotransmission, potentially improving cognitive function .

Materials Science

In materials science, this compound serves as a precursor for various functional materials:

- Polymer Synthesis : The compound is utilized in synthesizing polymers due to its ability to form stable complexes with metals. This property enhances the mechanical and thermal stability of the resulting materials.

- Dyes and Pigments : Its unique structure allows for the development of new dyes with enhanced properties. The reactivity of the amino groups facilitates the creation of vibrant colorants used in various industrial applications.

Biological Research

The biological activities of this compound extend to its interaction with biological targets:

- Enzyme Interactions : Studies have shown that this compound can bind to specific enzymes and receptors, influencing cellular pathways. For example, its derivatives may inhibit enzyme activities by blocking substrate access to active sites .

- Pharmacological Investigations : Ongoing research explores the pharmacological potential of this compound derivatives as lead compounds for drug development. Their diverse biological activities make them valuable candidates for further investigation in drug discovery programs .

Case Study 1: Anticancer Activity Assessment

A study evaluated the anticancer potential of a specific derivative of this compound against various cancer cell lines. The results indicated a significant reduction in cell viability compared to untreated controls, suggesting a promising avenue for further development as an anticancer agent.

Case Study 2: Cholinesterase Inhibitory Activity

Research involving isoindoline-1,3-dione hybrids demonstrated their effectiveness in inhibiting cholinesterase activity. In vitro assays showed that these compounds could significantly reduce enzyme activity, highlighting their potential in treating Alzheimer's disease.

Mécanisme D'action

The mechanism of action of 1,3-diamino isoindoline and its derivatives depends on their specific applications. In biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. For example, its derivatives may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access.

In materials science, the compound’s ability to form stable complexes with metals can enhance the catalytic activity of metal-based catalysts. The amino groups can coordinate with metal ions, facilitating various catalytic processes.

Comparaison Avec Des Composés Similaires

1,3-Diamino isoindoline can be compared with other similar compounds, such as:

Isoindoline-1,3-dione: This compound lacks the amino groups and is less reactive in nucleophilic substitution reactions. it is a valuable intermediate in the synthesis of this compound.

1,2-Diamino isoindoline: This isomer has amino groups at the 1 and 2 positions, leading to different reactivity and properties. It may form different types of complexes and exhibit distinct biological activities.

1,3-Diamino benzene: While structurally similar, this compound lacks the isoindoline core. It is more commonly used in the synthesis of polymers and dyes.

Activité Biologique

1,3-Diamino isoindoline is a compound of interest in medicinal chemistry, primarily due to its diverse biological activities. This compound is structurally related to isoindoline-1,3-dione derivatives, which have been extensively studied for their therapeutic potential against various diseases. This article reviews the biological activity of this compound, focusing on its synthesis, anti-mycobacterial properties, neuroprotective effects, and other relevant pharmacological activities.

Synthesis of this compound

The synthesis of this compound typically involves the condensation of phthalic anhydride with appropriate amines. Various synthetic routes have been explored to generate derivatives with enhanced biological activity. For instance, a study reported the synthesis of substituted isoindoline-1,3-dione derivatives through microwave-assisted methods, yielding compounds with significant anti-mycobacterial properties against Mycobacterium tuberculosis .

Anti-mycobacterial Activity

Research has demonstrated that this compound derivatives exhibit potent anti-mycobacterial activity. A series of compounds were evaluated for their minimum inhibitory concentration (MIC) against Mycobacterium tuberculosis. One derivative showed an MIC of 6.25 μg/mL , indicating strong efficacy comparable to established treatments like ethionamide . The structure-activity relationship (SAR) studies revealed that modifications in the alkyl chain and amine functionalities significantly influenced their biological potency .

| Compound | Structure Modification | MIC (μg/mL) | Cytotoxicity |

|---|---|---|---|

| 4a | 4-Piperidyl | 6.25 | Non-cytotoxic |

| 4b | 5-Piperidyl | 12.5 | Non-cytotoxic |

| 4c | 4-Morpholinyl | 100 | Cytotoxic |

Neuroprotective Effects

In addition to anti-mycobacterial properties, certain derivatives of this compound have shown neuroprotective effects. A study highlighted that para-fluoro substituted compounds demonstrated significant inhibition of acetylcholinesterase (AChE), an enzyme linked to Alzheimer’s disease. The most potent compound exhibited an IC50 value of 2.1 μM , indicating its potential as a therapeutic agent for neurodegenerative conditions .

Other Pharmacological Activities

This compound derivatives have also been investigated for various other biological activities:

- Anti-inflammatory : Compounds have shown promising results in reducing inflammation without causing gastric toxicity .

- Analgesic : Some derivatives exhibited analgesic activity superior to standard analgesics like metamizole sodium .

- Anticancer : Isoindoline derivatives are being explored for their potential anticancer properties due to their ability to inhibit tumor growth and induce apoptosis in cancer cells .

Case Studies

Several case studies illustrate the effectiveness of this compound in clinical and laboratory settings:

- Anti-tubercular Efficacy : A study conducted by Rani et al. synthesized various isoindoline derivatives and tested them against Mycobacterium tuberculosis. The results indicated that specific structural modifications significantly enhanced the anti-tubercular activity .

- Neuroprotection in Cell Models : Research involving PC12 neuronal cells exposed to oxidative stress showed that certain isoindoline derivatives protected against H2O2-induced cell death, suggesting potential applications in treating neurodegenerative diseases .

Propriétés

IUPAC Name |

2,3-dihydro-1H-isoindole-1,3-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3/c9-7-5-3-1-2-4-6(5)8(10)11-7/h1-4,7-8,11H,9-10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJEKFQOJYVLXBR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(NC(C2=C1)N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.